molecular formula C22H18FN3OS2 B2417026 3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 384355-63-9

3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2417026
CAS No.: 384355-63-9
M. Wt: 423.52
InChI Key: FEKGSARVALDFOR-UHFFFAOYSA-N
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Description

3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C22H18FN3OS2 and its molecular weight is 423.52. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-N-(3-fluorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS2/c23-12-5-3-6-13(11-12)25-21(27)20-19(24)18-17(16-9-4-10-28-16)14-7-1-2-8-15(14)26-22(18)29-20/h3-6,9-11H,1-2,7-8,24H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKGSARVALDFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)F)N)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known as FDI-6, is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article aims to consolidate the findings related to its biological activity, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C19H18F4N3O2SC_{19}H_{18}F_{4}N_{3}O_{2}S. Its structural features include a tetrahydrothienoquinoline core with various functional groups that contribute to its biological activity.

FDI-6 has been identified as a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor. FOXM1 is implicated in various cellular processes including proliferation, differentiation, and apoptosis. Inhibition of FOXM1 by FDI-6 leads to:

  • Increased Apoptosis : Studies have shown that FDI-6 promotes apoptosis in cancer cells by down-regulating FOXM1 expression, which is crucial for cell survival .
  • Inhibition of Cellular Migration and Invasion : The compound reduces the invasive capabilities of laryngeal carcinoma cells, indicating its potential as an anti-metastatic agent .

Biological Activity Summary

The following table summarizes key biological activities and findings associated with FDI-6:

Activity Description Reference
Apoptosis InductionPromotes cell death in cancer cells by inhibiting FOXM1.
Anti-Metastatic EffectsReduces migration and invasion of laryngeal carcinoma cells.
Anticancer ActivityExhibits potent anticancer effects against triple-negative breast cancer (TNBC).
Modulation of ErythropoiesisAffects erythroid progenitor proliferation through FOXM1 regulation.
Impact on Diabetic Wound HealingImpairs immune cell recruitment in diabetic foot ulcers via FOXM1 dysregulation.

Case Studies

  • Triple-Negative Breast Cancer (TNBC) :
    • FDI-6 demonstrated significant anticancer effects in TNBC models, where FOXM1 is often overexpressed and linked to poor prognosis. The compound's ability to inhibit FOXM1 resulted in reduced tumor growth and improved survival rates in preclinical studies .
  • Laryngeal Carcinoma :
    • In vitro studies on laryngeal carcinoma cells revealed that treatment with FDI-6 led to decreased cell viability and increased apoptosis rates. The underlying mechanism was attributed to the down-regulation of FOXM1, which is critical for cancer cell survival .
  • Diabetic Foot Ulcers :
    • Research indicated that FDI-6 affects immune response in diabetic wound healing by modulating FOXM1 activity. This suggests potential therapeutic applications beyond oncology, particularly in enhancing wound healing processes .

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